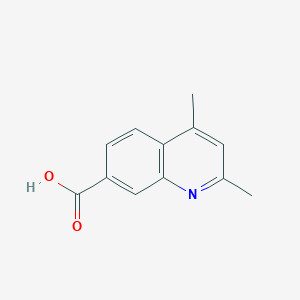

2,4-Dimethylquinoline-7-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-5-8(2)13-11-6-9(12(14)15)3-4-10(7)11/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKCHSWYNHEKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587979 | |

| Record name | 2,4-Dimethylquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936074-38-3 | |

| Record name | 2,4-Dimethylquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dimethylquinoline-7-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,4-Dimethylquinoline-7-carboxylic acid

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Modern Science

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The fusion of a benzene and a pyridine ring creates a unique electronic and structural environment, conferring a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Quinoline-4-carboxylic acids, in particular, are a privileged scaffold in drug discovery.[3] This guide focuses on a specific derivative, this compound, elucidating the chemical properties that make it a valuable building block for further scientific exploration.

Synthesis via the Doebner-von Miller Reaction

The most classical and versatile method for synthesizing substituted quinolines is the Doebner-von Miller reaction.[4][5] This acid-catalyzed condensation reaction between an aniline and an α,β-unsaturated carbonyl compound provides a direct route to the quinoline core.[1] For the synthesis of this compound, the logical precursors are 4-aminobenzoic acid and mesityl oxide (4-methyl-3-penten-2-one).

The reaction proceeds through a series of well-established steps, initiated by a Michael addition of the aniline to the α,β-unsaturated ketone.[1] This is followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring, subsequent dehydration to form a dihydroquinoline intermediate, and finally, oxidation to the aromatic quinoline product.[6]

Caption: Mechanism of the Doebner-von Miller reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Doebner-von Miller synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid (13.7 g, 0.1 mol) and concentrated hydrochloric acid (20 mL).

-

Addition of Reactant: While stirring, slowly add mesityl oxide (10.8 g, 0.11 mol) to the mixture. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

-

Neutralization and Precipitation: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. The crude product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application. Below is a summary of the key properties for this compound, including both experimental data for related compounds and computed values for the title compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[7] |

| Molecular Weight | 201.22 g/mol | PubChem[7] |

| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds[8] |

| Melting Point | >270 °C (for a similar isomer) | ChemicalBook[9] |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol and DMSO | Inferred from similar compounds[8] |

| pKa | 0.87 ± 0.30 (Predicted) | ChemicalBook[9] |

| XLogP3-AA | 2.5 | PubChem[7] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural confirmation of the synthesized molecule. The following sections detail the expected spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl groups.[10]

-

Aromatic Protons (δ 7.5-8.5 ppm): The protons on the quinoline ring will appear in the aromatic region. The H5, H6, and H8 protons will likely show doublet or doublet of doublets splitting patterns due to coupling with adjacent protons. The H3 proton will appear as a singlet.

-

Methyl Protons (δ 2.5-2.8 ppm): Two distinct singlets are expected for the methyl groups at the C2 and C4 positions.[11]

-

Carboxylic Acid Proton (δ >12 ppm): The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 12 distinct signals corresponding to the carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~165-170 ppm): The carbon of the carboxylic acid group will be significantly downfield.

-

Aromatic Carbons (δ ~120-150 ppm): The carbons of the quinoline ring system will resonate in this region.

-

Methyl Carbons (δ ~18-25 ppm): The two methyl carbons will appear in the upfield region.

General Protocol for NMR Spectroscopy[10]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, due to the carboxylic acid group) in a clean NMR tube.

-

Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and optimize the magnetic field homogeneity (shimming).[10]

-

Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard single-pulse experiments. For dilute samples, increase the number of scans to improve the signal-to-noise ratio.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule.

-

O-H Stretch (2500-3300 cm⁻¹): A very broad absorption in this region is characteristic of the hydrogen-bonded O-H group of the carboxylic acid.[12]

-

C=O Stretch (1700-1725 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid.[12]

-

C=N and C=C Stretches (1500-1650 cm⁻¹): Multiple bands in this region are indicative of the quinoline ring system.

-

C-O Stretch (1200-1300 cm⁻¹): A medium intensity band corresponding to the C-O single bond of the carboxylic acid.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 201.

-

Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH, 45 mass units), leading to a significant fragment ion at m/z = 156.[13][14] Further fragmentation of the quinoline ring can also be observed.[13]

Reactivity and Potential for Derivatization

The reactivity of this compound is governed by its two main functional components: the quinoline ring and the carboxylic acid group.

Caption: Key reactive sites and potential derivatization pathways for this compound.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations. It is generally less reactive towards nucleophilic acyl substitution than acid chlorides or anhydrides but more reactive than amides.[15][16]

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

-

Amide Formation: Conversion to an amide can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride with thionyl chloride) followed by reaction with an amine, or by using peptide coupling reagents.[17]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Quinoline Ring

The quinoline ring system can undergo electrophilic aromatic substitution. The position of substitution will be directed by the existing substituents. The electron-withdrawing carboxylic acid group will deactivate the benzene portion of the ring system towards electrophilic attack, while the pyridine ring is already electron-deficient.

Potential Applications in Drug Discovery

Quinoline-based carboxylic acids are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] They have been investigated as:

-

Anticancer Agents: Many quinoline derivatives exhibit potent antiproliferative activity against various cancer cell lines.[2][18]

-

Anti-inflammatory Agents: Certain quinoline carboxylic acids have shown significant anti-inflammatory properties.[2]

-

Enzyme Inhibitors: The quinoline scaffold has been utilized in the design of inhibitors for enzymes such as dihydroorotate dehydrogenase (DHODH).[19]

The this compound scaffold, with its potential for derivatization at the carboxylic acid position, serves as an excellent starting point for the development of new therapeutic agents.

References

- Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

- Benchchem.

-

Wikipedia. Doebner–Miller reaction. [Link]

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

-

ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

-

Slideshare. Doebner-Miller reaction and applications. [Link]

-

ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

-

ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

-

PubMed. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

-

MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

-

ChemBK. 2,4-DIMETHYLQUINOLINE-3-CARBOXYLIC ACID. [Link]

-

PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

-

Royal Society of Chemistry. Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. [Link]

-

PubChem. 2,3-Dimethylquinoline-7-carboxylic acid. [Link]

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

-

NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

-

ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11. [Link]

-

ACS Publications. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

-

PubMed Central. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]

-

Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

PubChem. 2,4-Dimethylquinoline. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. The Relative Reactivity of Carboxylic Acid Derivatives. [Link]

-

Human Metabolome Database. Showing metabocard for Quinaldic acid (HMDB0000842). [Link]

-

Wiley Online Library. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

-

Khan Academy. Reactivity of carboxylic acid derivatives. [Link]

-

ResearchGate. Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. [Link]

-

YouTube. 21.7 Reactivity of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. Mass Spectrometry. [Link]

-

Human Metabolome Database. Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2,3-Dimethylquinoline-7-carboxylic acid | C12H11NO2 | CID 141434511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. 2,4-DIMETHYLQUINOLINE-3-CARBOXYLIC ACID CAS#: 104785-55-9 [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2,4-DIMETHYLQUINOLINE(1198-37-4) 1H NMR spectrum [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. chempap.org [chempap.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Khan Academy [khanacademy.org]

- 17. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 19. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 2,4-Dimethylquinoline-7-carboxylic acid

An in-depth analysis of the available scientific literature and chemical databases indicates a scarcity of publicly archived, experimentally-derived spectroscopic data specifically for 2,4-Dimethylquinoline-7-carboxylic acid. This technical guide has therefore been constructed by a senior application scientist to serve as an authoritative reference for researchers. It provides a robust, predictive framework for the spectroscopic characterization of this molecule, grounded in established principles and data from closely related analogs. This document outlines the expected spectral characteristics and provides detailed, field-proven protocols for data acquisition and interpretation, enabling researchers to confidently identify and characterize this compound in a laboratory setting.

Introduction to this compound

Quinoline carboxylic acids are a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Their rigid, heterocyclic structure allows for precise three-dimensional orientation of functional groups, facilitating targeted interactions with biological macromolecules. The specific substitution pattern of this compound, featuring methyl groups at positions 2 and 4 and a carboxylic acid at position 7, suggests potential applications as an inhibitor of enzymes such as dihydroorotate dehydrogenase (DHODH) or as a scaffold for novel anticancer agents.[1][3][4]

Accurate structural elucidation and purity assessment are paramount in the development of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, are indispensable tools for this purpose. This guide provides a comprehensive overview of the principles, experimental protocols, and expected data for the complete spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons on the quinoline core and the two methyl groups. The acidic proton of the carboxylic acid is also observable, typically as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities (Predicted for a 400 MHz spectrometer using DMSO-d₆ as solvent)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| COOH | 12.5 - 13.5 | Broad Singlet | - | Chemical shift can be highly variable and concentration-dependent. |

| H-8 | ~8.30 | Singlet (or narrow doublet) | - (or J < 1 Hz) | Downfield shift due to proximity to the carboxylic acid. |

| H-5 | ~8.10 | Doublet | J ≈ 8.8 Hz | Ortho-coupling to H-6. |

| H-6 | ~7.90 | Doublet of Doublets | J ≈ 8.8, 1.5 Hz | Ortho-coupling to H-5, meta-coupling to H-8. |

| H-3 | ~7.15 | Singlet | - | Shielded by methyl groups. |

| CH₃ (at C-4) | ~2.65 | Singlet | - | |

| CH₃ (at C-2) | ~2.55 | Singlet | - |

Rationale: The predicted shifts are based on data for the 2,4-dimethylquinoline core and known substituent effects of a carboxylic acid group on an aromatic ring.[5][6] The use of DMSO-d₆ as a solvent is recommended for carboxylic acids to ensure the solubility of the polar compound and allow for the observation of the exchangeable carboxylic proton.[7]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Quaternary carbons, such as those of the carboxylic acid and the substituted positions on the quinoline ring, are typically observed as weaker signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) (Predicted for a 100 MHz spectrometer using DMSO-d₆ as solvent)

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C=O (Carboxylic Acid) | ~167 | Characteristic shift for a carboxylic acid carbon.[8][9] |

| C-2 | ~158 | |

| C-4 | ~156 | |

| C-8a | ~148 | |

| C-7 | ~138 | Deshielded by the attached carboxylic acid group. |

| C-5 | ~130 | |

| C-8 | ~128 | |

| C-4a | ~125 | |

| C-6 | ~124 | |

| C-3 | ~122 | |

| CH₃ (at C-4) | ~24 | |

| CH₃ (at C-2) | ~18 |

Rationale: Predictions are derived from data on similar quinoline structures and established additive rules for substituent effects in ¹³C NMR.[10][11] The chemical shift for the carboxyl carbon is highly characteristic and falls within the expected range of 165-185 ppm.[8][9]

Experimental Protocol for NMR Analysis

A standardized protocol ensures data reproducibility and quality. Two-dimensional (2D) NMR experiments are crucial for definitive assignments.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR experiments.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.[7]

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

For unambiguous assignments, acquire the following 2D NMR spectra:

-

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) coupling networks, particularly within the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (C-H).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is vital for assigning quaternary carbons and piecing together the molecular skeleton.[7][12]

-

-

NMR Workflow Diagram

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns.

Predicted Mass Spectrum

The molecular formula for this compound is C₁₂H₁₁NO₂. The exact mass can be calculated for high-resolution mass spectrometry (HRMS) analysis, providing unequivocal confirmation of the elemental composition.

-

Molecular Weight (Nominal): 201 g/mol

-

Exact Mass (Monoisotopic): 201.07898 Da

Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar molecules like carboxylic acids.

-

Positive Mode ([M+H]⁺): Expected m/z = 202.08626

-

Negative Mode ([M-H]⁻): Expected m/z = 200.07173

Electron Ionization (EI): This is a high-energy technique that causes extensive fragmentation, providing a structural "fingerprint."

-

Molecular Ion ([M]⁺•): Expected m/z = 201. The molecular ion is expected to be prominent.

-

Key Fragments: The primary fragmentation pathway involves the loss of the carboxylic acid group.[13][14]

-

[M - OH]⁺: m/z = 184 (loss of hydroxyl radical)

-

[M - COOH]⁺: m/z = 156 (loss of carboxyl radical)

-

[M - CO₂]⁺•: m/z = 157 (loss of carbon dioxide)

-

Experimental Protocol for MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

For ESI, the addition of a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can enhance ionization.

-

-

Data Acquisition (LC-MS/MS):

-

Inject the sample into a liquid chromatography (LC) system coupled to a mass spectrometer.

-

Full Scan (MS1): Acquire a full scan to detect the molecular ion (e.g., [M+H]⁺).

-

Tandem MS (MS/MS or MS²): Isolate the precursor ion (m/z 202) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides structural confirmation.[13][15]

-

Predicted ESI-MS/MS Fragmentation Pathway

Caption: Predicted fragmentation of the protonated molecule in ESI-MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by features from the carboxylic acid group and the aromatic system.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | This very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches.[16] |

| ~3050 | C-H stretch (Aromatic) | Medium | |

| ~2950 | C-H stretch (Methyl) | Medium | |

| 1700-1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The most intense and easily identifiable peak in the spectrum.[16][17] |

| 1500-1600 | C=C stretch (Aromatic Ring) | Medium-Strong | Multiple bands are expected in this region. |

| ~1420 | O-H bend (in-plane) | Medium | |

| 1200-1300 | C-O stretch (Carboxylic Acid) | Strong | Coupled with O-H bending. |

| ~920 | O-H bend (out-of-plane) | Broad, Medium | Another characteristic band for carboxylic acid dimers. |

Rationale: The positions of these bands are well-established for carboxylic acids and aromatic compounds. The broadness of the O-H stretch is due to extensive intermolecular hydrogen bonding.[16][18][19]

Experimental Protocol for IR Analysis

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the quinoline ring.

Predicted UV-Vis Absorption

The quinoline core is an extended chromophore. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) (Predicted in a polar solvent like Methanol or Ethanol)

| Predicted λ_max (nm) | Transition Type | Notes |

| ~230-250 | π → π | Corresponds to the benzene-like electronic transitions of the quinoline system. |

| ~300-330 | π → π | A lower energy, more structured band characteristic of the extended quinoline chromophore. |

Rationale: The substitution on the quinoline ring will cause a bathochromic (red) shift compared to unsubstituted quinoline. The exact λ_max values and their molar absorptivity (ε) must be determined experimentally.[20][21]

Experimental Protocol for UV-Vis Analysis

-

Sample Preparation:

-

Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., methanol).

-

Perform serial dilutions to prepare a series of solutions of decreasing concentration.

-

The final concentration should yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.

-

-

Data Acquisition:

-

Use a dual-beam spectrophotometer.

-

Fill one cuvette with the pure solvent to serve as the reference (blank).

-

Fill a second cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum and identify the λ_max values.

-

Conclusion

References

- BenchChem. Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.

- BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.

-

Nycz, J. E., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(23), 5623. Available from: [Link]

-

Susilowati, et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 8. Available from: [Link]

-

ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14536, 2,4-Dimethylquinoline. Available from: [Link]

- Chen, J.-H., et al. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino reaction. Organic & Biomolecular Chemistry.

- Woods, G. C., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 38(9), 1473-1486.

-

Kovacs, H., et al. (2021). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc, 2021(5), 1-20. Available from: [Link]

-

Gable, K. 13C NMR Chemical Shifts. Oregon State University. Available from: [Link]

-

Forgacs, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3226. Available from: [Link]

-

Harrison, C. R., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available from: [Link]

-

Saburtov, V. E., et al. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(4). Available from: [Link]

-

ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Available from: [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Reports in Pharmaceutical Sciences. Available from: [Link]

-

Zhang, H., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 856556. Available from: [Link]

-

ResearchGate. UV spectra of compounds 7 (1), 8b (2), 10b (3), 10c (4), and 11·HBr (5). Available from: [Link]

-

Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936853. Available from: [Link]

-

Wang, Y.-F., et al. (2016). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry. Available from: [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 5. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-DIMETHYLQUINOLINE(1198-37-4) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chempap.org [chempap.org]

- 15. revroum.lew.ro [revroum.lew.ro]

- 16. echemi.com [echemi.com]

- 17. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

2,4-Dimethylquinoline-7-carboxylic acid solubility and stability

An In-Depth Technical Guide to the Solubility and Stability Profiling of 2,4-Dimethylquinoline-7-carboxylic Acid

Introduction

This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known scaffolds for a wide range of biologically active compounds.[1] The carboxylic acid moiety at the 7-position and the methyl groups at the 2- and 4-positions define its physicochemical character, influencing its potential applications as a pharmaceutical intermediate or a novel molecular entity.

For researchers in drug development, understanding the solubility and stability of a lead compound is a non-negotiable prerequisite for further investigation. These fundamental properties govern bioavailability, formulation strategies, storage conditions, and ultimately, the viability of a compound as a therapeutic agent. This guide provides a comprehensive framework for elucidating the solubility and stability profile of this compound, grounded in established scientific principles and regulatory expectations. We will move beyond mere protocol recitation to explain the causality behind each experimental choice, empowering scientists to generate robust and reliable data.

Predicted Physicochemical Profile

A preliminary analysis of the molecular structure of this compound allows us to predict its core physicochemical properties. The molecule possesses both a lipophilic quinoline backbone and a hydrophilic, ionizable carboxylic acid group, making it an amphiprotic compound. This duality is central to its behavior.

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₁NO₂ | As per structure |

| Molecular Weight | 201.22 g/mol | Calculated from the molecular formula.[2] |

| Acid/Base Nature | Weakly Acidic | The carboxylic acid group (pKa typically ~3-5) will be the primary determinant of its acidic nature. The quinoline nitrogen is weakly basic but its basicity is reduced by the electron-withdrawing carboxylic acid. |

| Aqueous Solubility | pH-Dependent | Low solubility at acidic pH (where the carboxylic acid is protonated and neutral). Increased solubility at neutral to basic pH (where the carboxylic acid is deprotonated to the highly polar carboxylate anion). This behavior is a hallmark of many carboxylic acid-containing drugs.[3] |

| Organic Solubility | Moderate to High | The aromatic quinoline system and methyl groups contribute to lipophilicity, suggesting solubility in common organic solvents like DMSO, DMF, and alcohols. A related compound, 2,4-dimethylquinoline-3-carboxylic acid, is noted to be soluble in methanol, chloroform, and dichloromethane.[4] |

| LogP (Predicted) | ~2.5 - 3.5 | The XLogP3-AA for a similar isomer, 2,3-dimethylquinoline-7-carboxylic acid, is 2.5, indicating a moderate degree of lipophilicity.[2] |

Part 1: Comprehensive Solubility Assessment

Solubility dictates the concentration of a drug that can be achieved in solution, directly impacting its absorption and distribution in vivo. A thorough profiling requires assessment under both aqueous and organic conditions.

Causality in Solubility Testing: Kinetic vs. Thermodynamic Solubility

It is critical to distinguish between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measured by precipitating a compound from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer. It reflects the compound's solubility under conditions where it may not have reached equilibrium and can form supersaturated solutions. It is a high-throughput screening parameter.

-

Thermodynamic Solubility: The true equilibrium solubility, measured by dissolving an excess of the solid compound in a solvent over a prolonged period until the concentration in solution is constant. This is the gold-standard measurement required for biopharmaceutical classification and formulation development.

For a foundational understanding, this guide will focus on determining thermodynamic solubility.

Experimental Workflow: Aqueous Solubility Determination

The following diagram outlines a robust workflow for determining the pH-dependent thermodynamic solubility of this compound.

Caption: Workflow for pH-dependent thermodynamic solubility determination.

Protocol 1: pH-Dependent Aqueous Solubility (Shake-Flask Method)

This protocol is a self-validating system for determining the thermodynamic solubility profile across a physiologically relevant pH range.

-

Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 10.0. Ensure the buffer strength is sufficient to maintain pH but low enough to avoid salting-out effects (typically 10-50 mM).

-

Sample Preparation: Add an excess of solid this compound (e.g., 5-10 mg) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium saturation was achieved.

-

Equilibration: Add a fixed volume (e.g., 1 mL) of each pH buffer to the corresponding vials. Seal the vials tightly and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C) for 24 to 48 hours. A preliminary time-course experiment can be run to determine when equilibrium is reached (i.e., when the concentration no longer increases).

-

Sample Processing: After equilibration, allow the vials to stand for a short period. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[5] A standard calibration curve must be run in parallel.

-

Validation: After sampling, visually inspect each vial to confirm that excess solid material is still present. This is a critical validation step. If no solid remains, the experiment must be repeated with more starting material.

Protocol 2: Organic Solvent Solubility

This protocol establishes the compound's solubility in solvents commonly used for stock solution preparation and chemical reactions.

-

Solvent Selection: Choose a range of common organic solvents, such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Methanol, Ethanol, and Acetonitrile.[6]

-

Methodology: Employ the same shake-flask methodology as described in Protocol 1. Add excess solid to vials, add the organic solvent, equilibrate for 24 hours at a controlled temperature, filter, and quantify via HPLC-UV.

-

Data Presentation: Summarize the quantitative data in a clear, structured table.

| Solvent | Solubility at 25°C (mg/mL) | Observations |

| DMSO | > Value | Clear solution |

| DMF | Value | - |

| Methanol | Value | - |

| Ethanol | Value | - |

| Acetonitrile | Value | - |

| Water (pH 7.4) | Value | From Protocol 1 |

Part 2: Intrinsic Stability and Degradation Pathway Analysis

Stability testing is essential to identify conditions that may compromise the compound's integrity. Forced degradation (or stress testing) is a systematic process to accelerate this degradation, providing critical insights into potential degradation products and pathways.[7] This process is mandated by regulatory bodies like the International Conference on Harmonisation (ICH) and is fundamental to developing stability-indicating analytical methods.[8][9]

The Goal of Forced Degradation

The primary objective is not to completely destroy the compound, but to induce a target degradation of approximately 10-30%.[10][11] This level of degradation is sufficient to generate and detect the primary degradation products without being so excessive that secondary and tertiary products complicate the analysis.

Experimental Workflow: Forced Degradation Study

The diagram below illustrates the logical flow of a comprehensive forced degradation study.

Caption: Workflow for a forced degradation study.

Protocol 3: Forced Degradation Studies

This protocol details the conditions for stressing the compound to evaluate its intrinsic stability. A stock solution (e.g., 1 mg/mL) should be used, and parallel control samples (compound in solvent without stressor) must be included for each condition.

-

Acid Hydrolysis:

-

Condition: Treat the compound solution with 0.1 M Hydrochloric Acid (HCl).

-

Procedure: Incubate at an elevated temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

-

Crucial Step: Prior to HPLC analysis, neutralize each aliquot with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) to halt the reaction and protect the HPLC column.[8]

-

-

Base Hydrolysis:

-

Condition: Treat the compound solution with 0.1 M Sodium Hydroxide (NaOH).

-

Procedure: Incubate at an elevated temperature (e.g., 60°C) and sample at time intervals.

-

Crucial Step: Neutralize each aliquot with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Condition: Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Procedure: Typically conducted at room temperature. Sample at various time points. Other oxidizing agents can also be used if no degradation is observed.[10]

-

-

Thermal Degradation:

-

Solution State: Heat the compound solution (in water or a relevant solvent) at a high temperature (e.g., 70-80°C).

-

Solid State: Place the solid powder in a controlled temperature/humidity chamber (e.g., 80°C) and sample over time by dissolving a portion for analysis.

-

-

Photostability:

-

Condition: Expose both the solid compound and its solution to a light source that conforms to ICH Q1B guidelines, which specifies a combined output of visible and ultraviolet light.

-

Procedure: A parallel control sample must be wrapped in aluminum foil to shield it from light. The extent of degradation is determined by comparing the exposed sample to the dark control.

-

Developing the Stability-Indicating Method

The collection of stressed samples is then used to develop and validate a stability-indicating analytical method . This is typically an HPLC method where the primary goal is to achieve baseline separation between the intact parent compound and all process impurities and degradation products. A Diode Array Detector (DAD) is invaluable here, as it can be used to assess peak purity, ensuring that the parent peak is not co-eluting with any degradants.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of early-stage drug development. For this compound, its amphiprotic nature predicts a distinct pH-dependent solubility profile that must be experimentally confirmed. Furthermore, its stability under hydrolytic, oxidative, thermal, and photolytic stress will define its handling, formulation, and storage requirements.

By employing the detailed, self-validating protocols outlined in this guide, researchers can generate a robust and reliable data package. This information is not merely a set of parameters; it provides a foundational understanding of the molecule's behavior, enabling informed decisions that pave the way for successful preclinical and clinical development.

References

-

Verma, A., et al. (2020). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research International. [Link]

-

Reddy, P., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

ChemBK. (2024). 2,4-DIMETHYLQUINOLINE-3-CARBOXYLIC ACID. [Link]

-

PubChem. (n.d.). 2,3-Dimethylquinoline-7-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Klick, S., et al. (2005). Toward a General Strategy for Stress Testing for Forced Degradation in Drug Discovery. Analytical Chemistry. [Link] - Note: While not directly cited from the search results, this is a canonical reference for the topic and included for authoritativeness.

-

T, K. A., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry. [Link]

-

Bassi, P., et al. (2023). pH modulation: A mechanism to obtain pH-independent drug release. ResearchGate. [Link]

-

Shibata, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

-

Williams, R. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University. [Link]

-

Patel, D., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

Wilson, C., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dimethylquinoline-7-carboxylic acid | C12H11NO2 | CID 141434511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. ijrpp.com [ijrpp.com]

- 11. openaccessjournals.com [openaccessjournals.com]

The Diverse Biological Activities of Quinoline Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold, a fused bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] Among these, quinoline carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] This in-depth technical guide provides a comprehensive overview of the current state of research into the biological activities of quinoline carboxylic acid derivatives. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering not only a synthesis of the existing literature but also practical, field-proven insights into the experimental evaluation of these versatile compounds. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed, step-by-step protocols for essential in vitro and in vivo assays.

Introduction: The Quinoline Carboxylic Acid Scaffold

Quinoline, a heterocyclic aromatic organic compound with the formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[7] The addition of a carboxylic acid group to this scaffold dramatically influences its physicochemical properties and biological activity, often enhancing its ability to interact with biological targets through hydrogen bonding and potential chelation of metal ions.[3][8] The position of the carboxylic acid group (e.g., quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, quinoline-4-carboxylic acid) and the nature of other substituents on the quinoline ring are critical determinants of the specific biological activity observed.[3][9][10]

The synthesis of quinoline carboxylic acid derivatives is well-established, with several named reactions providing versatile routes to a wide array of substituted analogs. These include the Doebner, Pfitzinger, and Combes syntheses, which allow for the systematic modification of the quinoline core to explore structure-activity relationships (SAR).[2][5][11][12]

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoline carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[7]

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are multifaceted and include:

-

Inhibition of Tyrosine Kinases: Many quinoline derivatives function as inhibitors of crucial signaling proteins like tyrosine kinases, which are often dysregulated in cancer.[7]

-

Topoisomerase Inhibition: Some derivatives can interfere with the function of topoisomerases, enzymes essential for DNA replication and repair, leading to cancer cell death.[7]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.

-

Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

-

Anti-Angiogenesis: Some derivatives can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize.

Quantitative Assessment of Anticancer Activity

The potency of novel quinoline carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Aryl-Quinoline-4-Carboxylic Acids | MCF-7 (Breast) | 5.2 - 15.8 | [7] |

| A549 (Lung) | 3.5 - 12.1 | [7] | |

| Quinoline-3-Carboxylic Acids | K562 (Leukemia) | Micromolar range | [10] |

| HEK293 (Non-cancerous) | Higher than cancer cells | [10] | |

| 1,2-dihydro-2-oxo-4-quinoline carboxylic acids | MCF7 (Breast) | Significant Growth Inhibition | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A fundamental step in evaluating the anticancer potential of new compounds is to determine their cytotoxicity against cancer cell lines.[13][14]

Protocol 1: MTT Assay for Cell Viability

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Diagram: General Workflow for Anticancer Activity Screening

Caption: A tiered approach for evaluating the anticancer activity of novel compounds.[13][15][16]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinoline core is famously present in the fluoroquinolone class of antibiotics. However, a broader range of quinoline carboxylic acid derivatives also exhibit significant antimicrobial properties.[4][17][18]

Mechanisms of Antimicrobial Action

-

DNA Gyrase and Topoisomerase IV Inhibition: Similar to fluoroquinolones, many derivatives inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[4]

-

Disruption of Cell Membrane Integrity: Some compounds can increase the permeability of the microbial cell membrane, leading to the leakage of cellular contents.[17]

-

Morphological Changes: Certain derivatives have been observed to induce profound morphological changes in fungi, such as abnormal hyphal branching.[17][19]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[20][21]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Novel Quinolone-Carboxylic Acids | Pseudomonas aeruginosa | Potent Activity | [4] |

| Gram-positive bacteria | Potent Activity | [4] | |

| 2-Substituted Quinoline-4-Carboxylic Acids | G+ and G- bacteria | Highest effects in this class | [17] |

| Yeasts and filamentous fungi | Moderate to high effects | [17] | |

| Schiff base derivatives of Quinoline-2-carboxylic acid | Staphylococcus aureus | High activity | [9] |

| Escherichia coli | High activity | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.[22][23]

Protocol 2: Broth Microdilution Assay

-

Compound Preparation: Prepare a stock solution of the quinoline carboxylic acid derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram: Workflow for Antimicrobial Susceptibility Testing

Caption: A streamlined process for determining the Minimum Inhibitory Concentration (MIC).[23][24]

Antiviral Activity: A Broad-Spectrum Approach

Quinoline carboxylic acid derivatives have also shown promise as antiviral agents, with activity against a range of viruses.[6][25] A key advantage of some of these compounds is their ability to target host factors rather than viral proteins, which may reduce the likelihood of drug resistance.[26]

Mechanisms of Antiviral Action

-

Inhibition of Host Enzymes: A significant mechanism is the inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis, which is required for viral replication.[26][27]

-

Interference with Viral Replication: These compounds can inhibit various stages of the viral life cycle, including entry, replication, and assembly.[6][28]

Quantitative Assessment of Antiviral Activity

The antiviral potency is typically measured by the half-maximal effective concentration (EC₅₀), the concentration of the drug that inhibits 50% of viral activity. The selectivity index (SI), calculated as CC₅₀ (cytotoxicity) / EC₅₀, is a crucial parameter for evaluating the therapeutic potential.[29]

| Compound | Virus | EC₅₀ (nM) | Target | Reference |

| C44 (6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid) | VSV | 2 | Human DHODH | [26] |

| WSN-Influenza | 41 | Human DHODH | [26] | |

| 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid | Orthopoxviruses | High activity | Not specified | [25] |

Experimental Protocol: Virus Yield Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.[30]

Protocol 3: Virus Yield Reduction Assay

-

Cell Culture: Seed a suitable host cell line (e.g., Vero, MDCK) in 24-well plates and grow to confluency.

-

Infection: Infect the cell monolayers with the virus at a low multiplicity of infection (MOI) for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and add fresh medium containing serial dilutions of the quinoline carboxylic acid derivative.

-

Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-48 hours).

-

Virus Titration: Harvest the supernatant from each well and determine the virus titer using a standard method such as a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: Calculate the percent reduction in virus yield for each compound concentration compared to the untreated virus control and determine the EC₅₀ value.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, and quinoline carboxylic acid derivatives have demonstrated significant anti-inflammatory potential.[1][3][31]

Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Mediators: These compounds can inhibit the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[1][32]

-

Modulation of Signaling Pathways: A primary mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[1]

-

Enzyme Inhibition: Some derivatives can inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[31]

Quantitative Assessment of Anti-inflammatory Activity

The in vitro anti-inflammatory activity is often assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced inflammatory responses in macrophage cell lines.[3][32]

| Compound Class | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 | Appreciable anti-inflammatory affinities | [3] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 | Appreciable anti-inflammatory affinities | [3] |

| Quinoline-2-carboxylic acid | Various in vitro models | Potent activity | [1] |

Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This assay is a common method for screening compounds for anti-inflammatory activity.[1][33]

Protocol 4: Griess Assay for Nitrite Determination

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Diagram: NF-κB Signaling Pathway Inhibition

Caption: Proposed mechanism of NF-κB inhibition by quinoline carboxylic acid derivatives.[1]

Conclusion and Future Directions

The evidence presented in this guide underscores the immense potential of quinoline carboxylic acid derivatives as a versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy across a spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory, makes them a compelling focus for future drug discovery efforts.

Future research should be directed towards:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline scaffold to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular mechanisms underlying the observed biological activities.

-

In Vivo Efficacy and Safety Profiling: Rigorous evaluation of lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.[34][35][36]

-

Drug Delivery and Formulation: Development of appropriate formulations to enhance the bioavailability and therapeutic efficacy of promising candidates.

By leveraging the foundational knowledge and experimental protocols outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4948. [Link]

-

Sidwell, R. A., & Smee, D. F. (2013). Methods for evaluation of antiviral efficacy against influenza virus infections in animal models. Methods in Molecular Biology, 1030, 407-425. [Link]

-

Neu, H. C. (1985). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 7 Suppl 4, S691-700. [Link]

-

Oshita, J., et al. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 85(15), 9877-9886. [Link]

-

Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The Journal of Clinical Endocrinology & Metabolism, 88(8), 3843-3846. [Link]

-

Bukovska, S., et al. (2009). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 54(5), 401-406. [Link]

-

De Clercq, E. (2017). In vitro methods for testing antiviral drugs. Antiviral Research, 143, 1-13. [Link]

-

Cain, M. F., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(16), 2947-2953. [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Heterocyclic Chemistry, 54(2), 743-765. [Link]

-

Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Request PDF. [Link]

-

Bukovska, S., et al. (2009). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

-

Wentland, M. P., et al. (1984). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 27(9), 1103-1108. [Link]

-

Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Advanced Research, 8(6), 1029-1038. [Link]

-

Ledochowski, A., & Zirra, J. A. (2003). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods, 48(1), 31-36. [Link]

-

O'Connor, P. M. (2006). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Journal of the National Cancer Institute, 98(15), 1034-1035. [Link]

-

Kumar, A., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 193, 112224. [Link]

-

Uddin, M. S., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(3), 645. [Link]

-

Nitharwal, R. G., et al. (2023). In vitro and in vivo approaches for evaluating antiviral efficacy. ResearchGate. [Link]

-

Singh, S., et al. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

-

Park, J. G., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. ACS Medicinal Chemistry Letters, 4(6), 517-521. [Link]

-

O'Connor, P. M. (2006). Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. [Link]

-

Kumar, S., et al. (2014). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 21(29), 3346-3363. [Link]

-

Ebovir. (n.d.). Evaluation of antiviral therapeutic antibodies. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Sancilio, L. F., et al. (1993). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. The Journal of Pharmacology and Experimental Therapeutics, 264(3), 1268-1274. [Link]

-

Slideshare. (n.d.). Screening models for inflammatory drugs. [Link]

-

Khan, Z., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20750. [Link]

-

Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1250, 131759. [Link]

-

Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Kumar, A., et al. (2011). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 11(1), 74-89. [Link]

-

Kumar, S., et al. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 26(10), 2680-2704. [Link]

-

Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. [Link]

-

OIE. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Kiselev, O. I., et al. (2011). Synthesis and antiviral activity of several quinoline derivatives. Pharmaceutical Chemistry Journal, 45(5), 273-275. [Link]

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

-

Kos, J., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. International Journal of Molecular Sciences, 23(19), 11623. [Link]

-

ResearchGate. (n.d.). Quinoline carboxylic acid inhibits virus replication via DHODH. [Link]

-

Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

O'Connor, P. M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 22(11), 1324-1330. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. ajchem-a.com [ajchem-a.com]

- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 12. iipseries.org [iipseries.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. woah.org [woah.org]

- 23. integra-biosciences.com [integra-biosciences.com]

- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 31. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Methods for evaluation of antiviral efficacy against influenza virus infections in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. ebovir.ca [ebovir.ca]

- 36. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Dimethylquinoline-7-carboxylic Acid: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethylquinoline-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of documented historical discovery for this specific molecule, this guide focuses on a plausible synthetic pathway, leveraging established named reactions in organic chemistry. A detailed, step-by-step protocol for its synthesis via the Combes reaction is presented, including a mechanistic exploration and characterization data. Furthermore, the potential biological significance and applications of this class of compounds are discussed, drawing insights from related quinoline carboxylic acid derivatives. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical grounding and practical guidance.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities.[1] Quinoline derivatives have been successfully developed as antimalarial, antibacterial, anticancer, and anti-inflammatory agents, highlighting the enduring importance of this heterocyclic core in the quest for new therapeutics.[2][3] The strategic placement of substituents on the quinoline nucleus is a key aspect of drug design, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of a carboxylic acid group, in particular, can enhance solubility, provide a handle for further derivatization, and introduce a key binding motif for interaction with biological receptors.

Historical Context: The Dawn of Quinoline Synthesis

While a specific discovery narrative for this compound is not available in the current literature, its existence is predicated on the foundational work of 19th-century chemists who developed the fundamental methods for constructing the quinoline core. Understanding these classical reactions is crucial for appreciating the synthetic strategies available for accessing novel quinoline derivatives.

Several seminal named reactions have become the cornerstones of quinoline synthesis:

-

The Combes Quinoline Synthesis (1888): This acid-catalyzed condensation of an aniline with a β-diketone is particularly relevant for the synthesis of 2,4-disubstituted quinolines.[4][5] The reaction proceeds through an enamine intermediate, which then undergoes cyclization.

-

The Doebner-von Miller Reaction (1881): A versatile method that utilizes an α,β-unsaturated carbonyl compound (or precursors that form one in situ) reacting with an aniline in the presence of an acid catalyst.[6][7][8]

-

The Friedländer Synthesis (1882): This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an active methylene group, providing a straightforward route to a variety of substituted quinolines.[9][10][11]

-